

Structure-activity relationship of Ganorbiformin B analogs

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Compound of Interest

Compound Name: *Ganorbiformin B*

Cat. No.: *B15582882*

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An Objective Comparison of the Structure-Activity Relationship of Lanostane-Type Triterpenoid Analogs from Ganoderma

This guide provides a comparative analysis of the structure-activity relationships (SAR) of lanostane-type triterpenoids isolated from Ganoderma species. Due to the lack of specific information on "**Ganorbiformin B**," this document focuses on the well-researched class of lanostane-type triterpenoids, which are major bioactive constituents of Ganoderma.^{[1][2][3]} The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Triterpenoids from Ganoderma, particularly ganoderic acids and related lanostane-type compounds, have demonstrated a wide range of biological activities, including anticancer, immunomodulatory, and antioxidant effects.^{[1][4][5]} Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of new therapeutic agents.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected lanostane-type triterpenoids against human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound	Modifications on Lanostane Skeleton	Cell Line	IC50 (µM)	Reference
Ganoderic Acid A	C-3: =O, C-26: - COOH	HepG2	25.5	[6]
Ganoderic Acid B	C-3: -OH, C-26: - COOH	HepG2	>100	[6]
Ganoderol B	C-3: -OH, C-7: - OCH ₃ , C-26: - OH	MDA-MB-231	15.2	[6]
Ganodermanontriol	C-3: -OH, C-24: - OH, C-26:-OH	MDA-MB-231	35.8	[6]
15 α ,26-dihydroxy-5 α -lanosta-7,9,24(E)-trien-3-one	C-3: =O, C-15: - OH, C-26: -OH	HeLa	12.5	[3]

Key Observations from SAR Studies:

- The presence of a carbonyl group at the C-3 position and an α,β -unsaturated carbonyl group in the side chain at C-26 are often characteristic of potent inhibitors of 5 α -reductase.[7]
- For α -glucosidase inhibitory activity, a hydroxyl substituent at C-11 and a carboxylic group in the side chain are important. The presence of a double bond at C-20 and C-22 in the side chain, along with a hydroxyl group at C-3, can enhance this activity.[8]
- Cytotoxic activity against cancer cells is influenced by the oxygenation pattern of the triterpenoid core and the nature of the side chain.[6]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
- Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μ L of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]
- Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.[11][12]

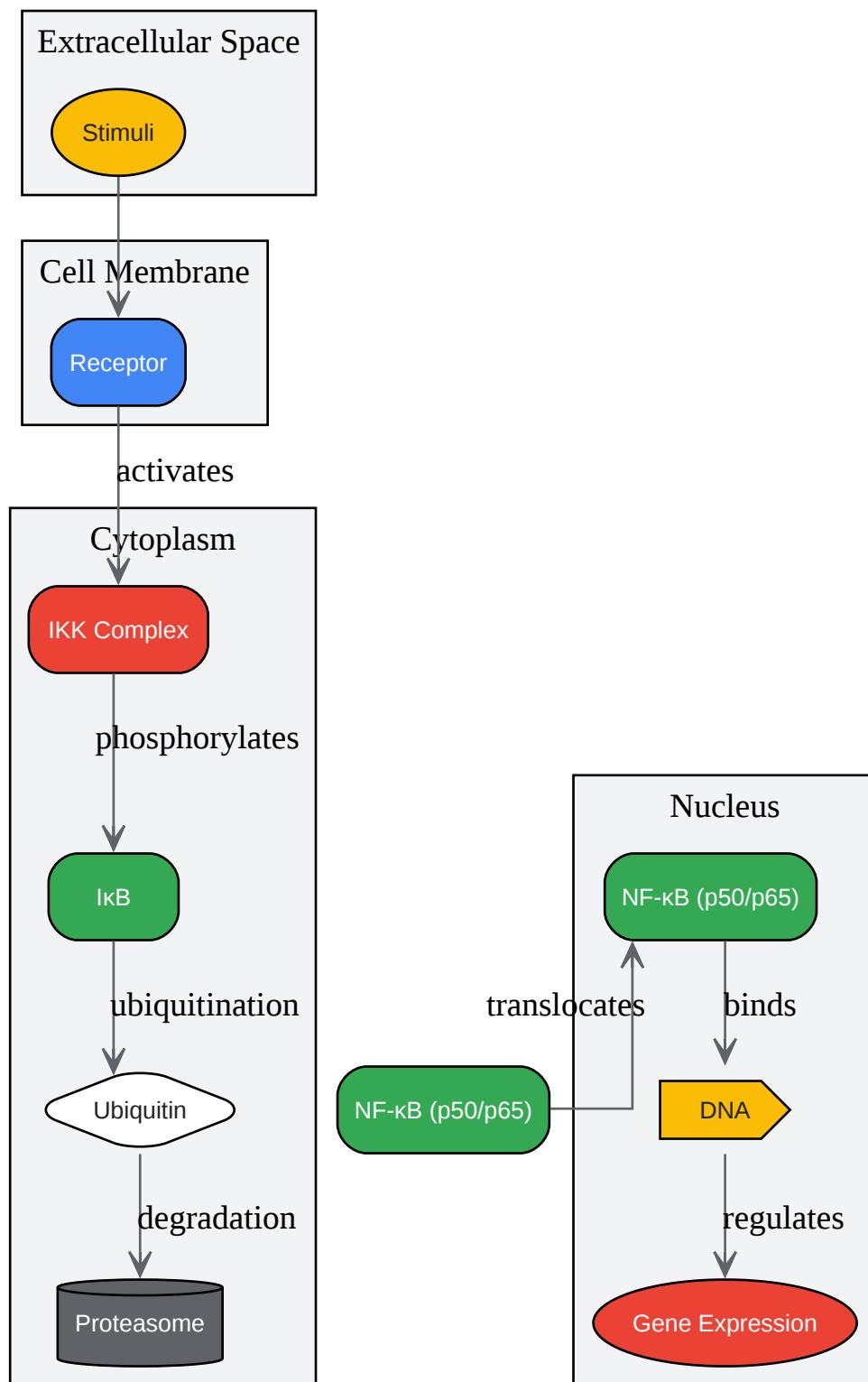
Protocol:

- Sample Preparation: Lyse the treated and untreated cells in a suitable lysis buffer. Determine the protein concentration of each lysate.
- SDS-PAGE: Load equal amounts of protein (typically 10-50 μ g) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[13]
- Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathway Visualization

Many bioactive compounds from Ganoderma have been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation, immunity, and cell survival.[14][15]



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Caption: Canonical NF-κB signaling pathway.

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